molecular formula C12H17NO B1207135 Trebenzomine CAS No. 23915-73-3

Trebenzomine

Cat. No.: B1207135
CAS No.: 23915-73-3
M. Wt: 191.27 g/mol
InChI Key: FDJAKSHVOONYHX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trebenzomine, a novel psychoactive agent, primarily targets the serotonin uptake system in the brain . It acts as a potent inhibitor of serotonin uptake in rat brain synaptosomes and in isolated human platelets . The compound’s potency in inhibiting norepinephrine and dopamine uptake in rat brain synaptosomes is significantly less than for serotonin .

Mode of Action

This compound interacts with its targets by inhibiting the uptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

Given its role as a serotonin uptake inhibitor, it likely impacts the serotonergic pathways in the brain . These pathways are involved in various physiological processes, including mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual function .

Pharmacokinetics

Given its psychoactive properties, it is likely that the compound crosses the blood-brain barrier to exert its effects

Result of Action

This compound’s inhibition of serotonin uptake results in increased serotonin levels in the synaptic cleft, which can enhance the neurotransmitter’s effects . This can lead to changes in mood and other physiological processes regulated by serotonin . Clinical studies have shown mixed results regarding the compound’s antipsychotic efficacy .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. Factors such as the presence of other drugs, the individual’s health status, and genetic factors can impact the compound’s action . .

Biochemical Analysis

Biochemical Properties

Trebenzomine plays a significant role in biochemical reactions, particularly in the inhibition of serotonin uptake. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound is a potent inhibitor of serotonin uptake in rat brain synaptosomes and isolated human platelets . It also inhibits norepinephrine and dopamine uptake, although to a lesser extent compared to serotonin . These interactions suggest that this compound’s primary biochemical role is modulating neurotransmitter levels in the brain.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It influences cell function by inhibiting serotonin uptake, which can affect cell signaling pathways, gene expression, and cellular metabolism. In rat brain synaptosomes, this compound significantly inhibits serotonin uptake, leading to increased serotonin levels in the synaptic cleft . This inhibition can alter cell signaling pathways and potentially impact gene expression related to neurotransmitter regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to serotonin transporters, inhibiting their function and preventing serotonin reuptake into presynaptic neurons . This inhibition increases serotonin availability in the synaptic cleft, enhancing serotonergic signaling. Additionally, this compound’s lesser inhibition of norepinephrine and dopamine uptake suggests it may also interact with their respective transporters, albeit with lower affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound maintains its inhibitory effects on serotonin uptake over extended periods, indicating its stability and sustained action . Long-term exposure to this compound may lead to adaptive changes in cellular function, such as altered transporter expression or receptor sensitivity. These temporal effects highlight the importance of monitoring this compound’s impact over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits serotonin uptake without causing significant adverse effects . Higher doses may lead to toxic effects, such as altered neurotransmitter levels and potential neurotoxicity. Studies have shown that this compound’s potency in inhibiting serotonin uptake is dose-dependent, with higher doses resulting in more pronounced effects . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter levels. Its primary metabolic pathway involves the inhibition of serotonin transporters, leading to increased serotonin levels in the synaptic cleft . Additionally, this compound may affect metabolic flux by altering the balance of neurotransmitter synthesis and degradation. Understanding these metabolic pathways is essential for elucidating this compound’s overall impact on cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It primarily targets serotonin transporters in the brain, where it inhibits serotonin reuptake . This targeted distribution ensures that this compound exerts its effects on serotonergic signaling pathways. Additionally, this compound’s distribution may be influenced by its binding affinity to other neurotransmitter transporters, such as those for norepinephrine and dopamine .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it inhibits serotonin reuptake. This localization is facilitated by its interaction with serotonin transporters on presynaptic neurons . This compound’s activity in the synaptic cleft enhances serotonergic signaling, contributing to its antidepressant and antipsychotic effects. Understanding this compound’s subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

The synthesis of Trebenzomine involves the formation of its core structure, which is a 2H-1-benzopyran-3-amine derivative. The synthetic route typically includes the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Trebenzomine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include potassium permanganate for oxidation and NBS for bromination. Major products formed from these reactions include benzoic acid derivatives and benzylic halides.

Comparison with Similar Compounds

Trebenzomine can be compared with other psychotropic agents such as thioridazine and trazodone. Unlike thioridazine, this compound does not significantly elevate serum prolactin levels . Compared to trazodone, this compound has a more selective action on serotonin uptake . Similar compounds include:

This compound’s unique profile as a selective serotonin uptake inhibitor with minimal effects on prolactin levels distinguishes it from these compounds.

Properties

IUPAC Name

N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9/h4-7,9,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJAKSHVOONYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2=CC=CC=C2O1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23915-74-4 (hydrochloride)
Record name Trebenzomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70865123
Record name N,N,2-Trimethyl-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23915-73-3
Record name Trebenzomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TREBENZOMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E26GV7524F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you elaborate on the research comparing Trebenzomine to other known treatments?

A2: A controlled study compared this compound to Doxepin in treating anxiety and depression in 26 psychoneurotic inpatients. [] The results indicated that both drugs effectively improved depressive and anxious symptoms without significant differences in improvement rate, degree, or side effects. Another study compared this compound with Thioridazine in treating schizophrenia, although the results are not yet available. []

Q2: Are there any studies indicating this compound's effectiveness in treating schizophrenia?

A3: While some research proposed this compound's potential as an antipsychotic, one study yielded negative results regarding its efficacy in treating schizophrenia. [] This highlights the need for further research to determine its effectiveness for this specific application.

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